molecular formula C22H16ClFN4O3 B2391237 N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902963-72-8

N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2391237
CAS RN: 902963-72-8
M. Wt: 438.84
InChI Key: WVHOQEATGNTBCM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has explored the spectroscopic characteristics and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs. These studies involve vibrational spectra and electronic properties analyses, providing foundational knowledge that can be applicable to understanding the physical and chemical properties of N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide. The studies have implications for the compound's potential applications in photosensitizers for dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. This suggests a possible application in renewable energy technologies (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies to understand ligand-protein interactions have been performed with similar compounds, specifically targeting Cyclooxygenase 1 (COX1). This indicates the potential for N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide to interact with biological molecules, which could be explored for therapeutic targeting or biochemical pathway analysis (Mary et al., 2020).

Anticancer and Antimicrobial Activities

Compounds with related structures have been evaluated for their anticancer and antimicrobial activities, demonstrating the potential of these types of compounds in medical research. For example, fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity at low concentrations compared to reference drugs, suggesting a potential research direction for anticancer properties of N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide (Hammam et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-oxoacetate to form N-(3-chlorophenyl)-2-oxoacetamide, which is then reacted with 4-fluorobenzaldehyde and pyridine-2,4-dicarboxylic acid anhydride to form the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-oxoacetate", "4-fluorobenzaldehyde", "pyridine-2,4-dicarboxylic acid anhydride" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl 2-oxoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form N-(3-chlorophenyl)-2-oxoacetamide.", "Step 2: Reaction of N-(3-chlorophenyl)-2-oxoacetamide with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate to form N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Cyclization of N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide with pyridine-2,4-dicarboxylic acid anhydride in the presence of a base such as triethylamine or pyridine to form the final product N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

902963-72-8

Product Name

N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.84

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-15-3-1-4-17(11-15)26-19(29)13-27-20-18(5-2-10-25-20)21(30)28(22(27)31)12-14-6-8-16(24)9-7-14/h1-11H,12-13H2,(H,26,29)

InChI Key

WVHOQEATGNTBCM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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